

physicochemical properties of 4-tert-butylthiophenol

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Compound of Interest

Compound Name: 4-tert-Butylthiophenol

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An In-depth Technical Guide to the Physicochemical Properties of **4-tert-butylthiophenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylthiophenol, also known as 4-tert-butylbenzenethiol, is an organic aromatic compound with the chemical formula $C_{10}H_{14}S$.^{[1][2]} It is structurally characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group at the para position.^[2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and is also utilized in the production of polymers, resins, and fragrances.^{[1][3]} Its distinct thiol odor and reactivity make it a versatile component in various chemical processes.^{[1][3]} At room temperature, it typically presents as a clear, colorless to pale yellow liquid.^{[2][5]}

Core Physicochemical Properties

The key physicochemical properties of **4-tert-butylthiophenol** are summarized in the table below, providing a comprehensive overview for laboratory and industrial applications.

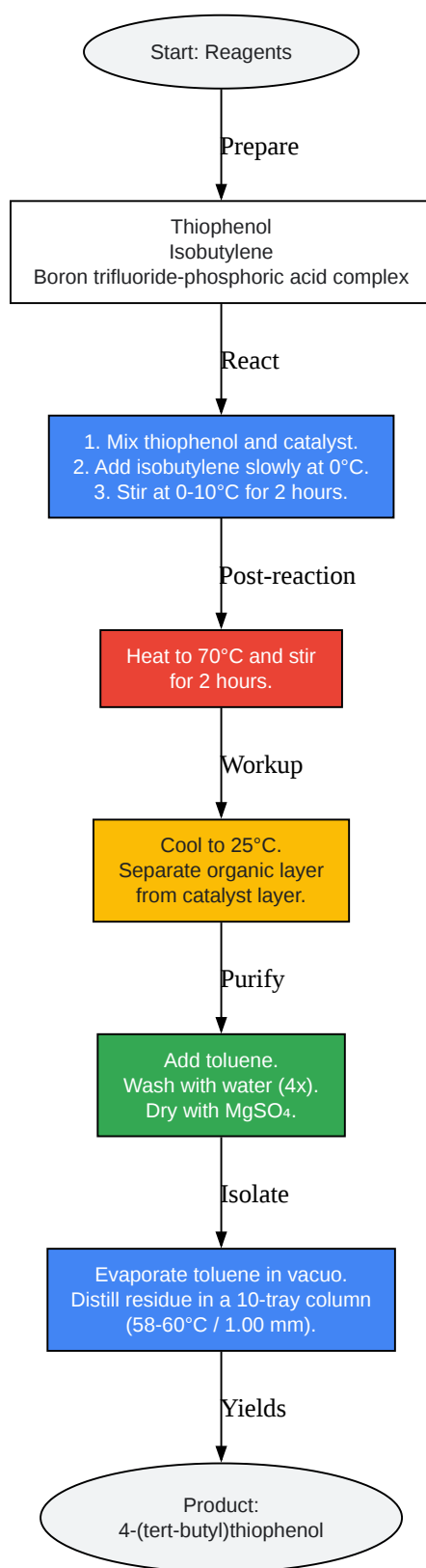
Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ S	[1][4]
Molecular Weight	166.28 - 166.29 g/mol	[1]
CAS Number	2396-68-1	[1][2][4]
Appearance	Clear, colorless to light yellow liquid	[2][5]
Odor	Strong, stench, thiol-like	[1][4]
Melting Point	-11 °C	[1][4]
Boiling Point	230.5 - 238 °C at 760 mmHg	[1][4]
Density	0.964 - 0.99 g/cm ³ at 25 °C	[1][4]
Refractive Index (n _{20/D})	1.5480 - 1.5485	[1][4]
Flash Point	96.9 °C to >110°C (>230 °F)	[1][4]
Water Solubility	Insoluble / Sparingly soluble	[2][3][4]
Organic Solvent Solubility	Soluble in ethanol, methanol, and ether	[3]
pKa	6.76 ± 0.10 (Predicted)	[1][2]
Vapor Pressure	0.0992 mmHg at 25 °C	[1][6]
LogP	3.27280	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key properties are crucial for reproducible research. The following sections provide protocols for the synthesis, solubility determination, and pKa measurement of **4-tert-butylthiophenol**.

Synthesis of 4-tert-butylthiophenol

A common method for synthesizing **4-tert-butylthiophenol** involves the acid-catalyzed alkylation of thiophenol with isobutylene.[7]



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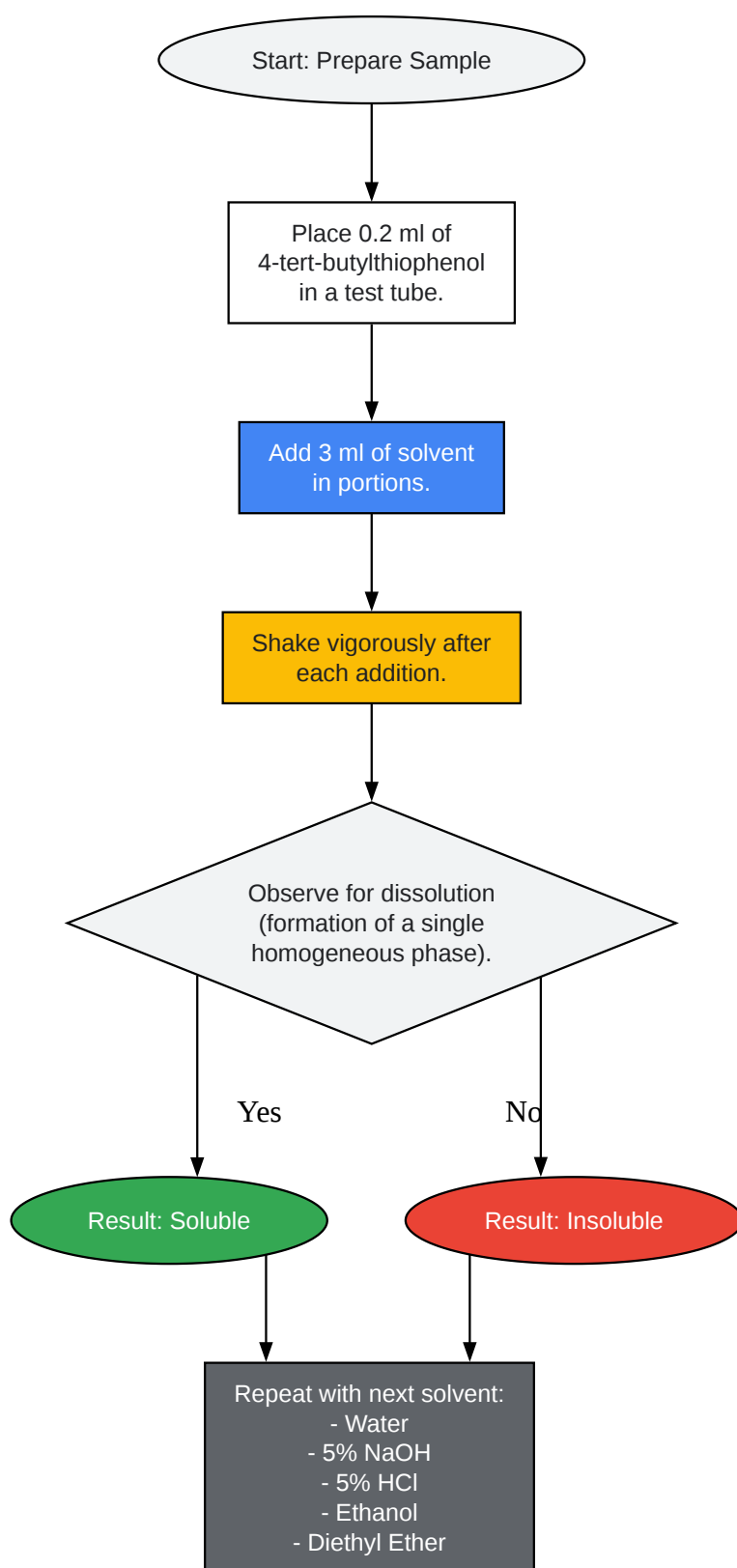
Caption: Workflow for the synthesis of **4-tert-butylthiophenol**.

Detailed Protocol:

- **Reaction Setup:** In a suitable reaction vessel, mix 1100 grams (10.0 moles) of thiophenol with 300 grams of a boron trifluoride-phosphoric acid complex.^[7]
- **Addition of Alkylating Agent:** While stirring, slowly add 620 grams (10.9 moles) of isobutylene to the mixture, maintaining the temperature at 0°C.^[7]
- **Initial Reaction:** Once the addition is complete, continue stirring the mixture at a temperature between 0°C and 10°C for two hours.^[7]
- **Heating:** Heat the reaction mixture to 70°C and maintain stirring at 70-75°C for an additional two hours.^[7]
- **Workup:** Cool the mixture to 25°C. The mixture will separate into two layers. Separate the upper organic layer from the lower catalyst layer.^[7]
- **Extraction and Washing:** Add 500 ml of toluene to the organic layer. Wash this solution four times with 1000-ml portions of water. After the washes, dry the organic layer with magnesium sulfate.^[7]
- **Purification:** Remove the toluene by evaporation under vacuum. The resulting residue is then distilled in a 10-tray column at a pressure of 1.00 mm Hg. Collect the product fraction boiling at 58-60°C. This procedure yields approximately 1120 grams (68% yield) of 4-(tert-butyl)thiophenol.^[7]

Solubility Determination

The solubility of **4-tert-butylthiophenol** is assessed in various solvents to establish its polarity and miscibility characteristics. It is known to be sparingly soluble or insoluble in water but dissolves well in organic solvents.^{[3][4]}



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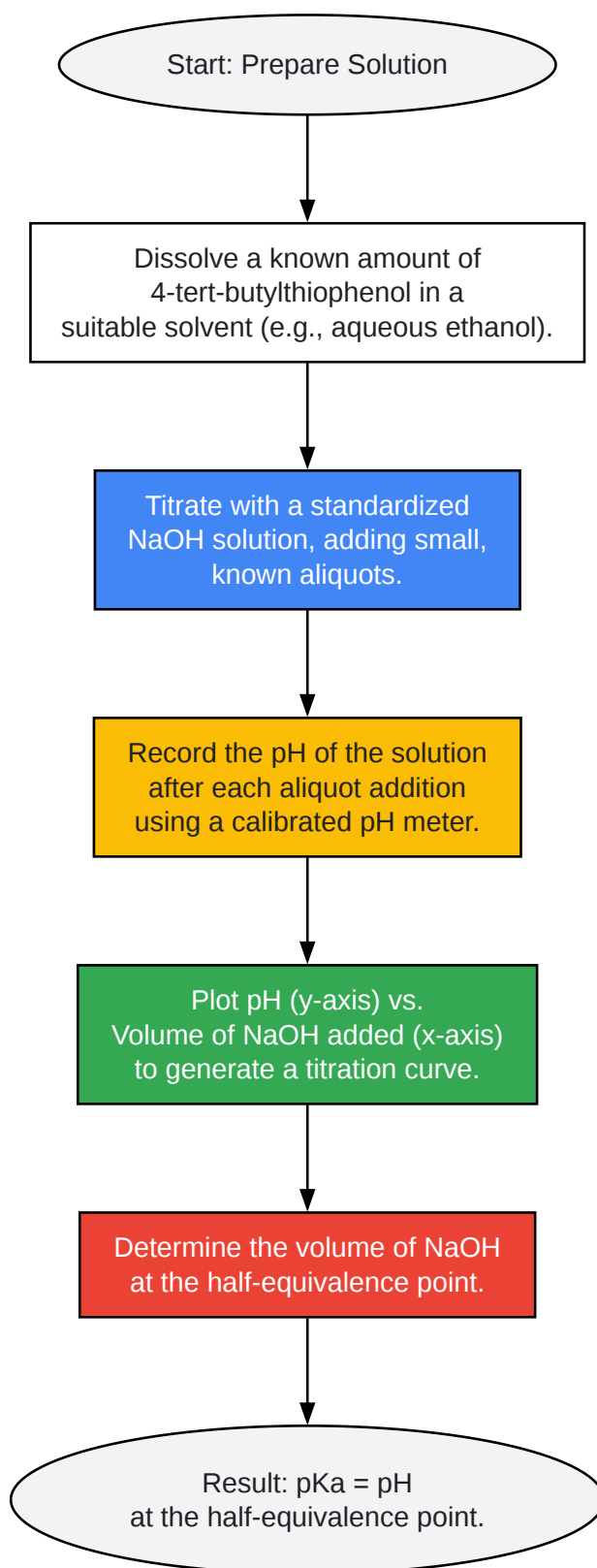
Caption: Experimental workflow for solubility testing.

Detailed Protocol: This protocol is a standard qualitative method for assessing the solubility of an organic liquid.[\[8\]](#)[\[9\]](#)

- Sample Preparation: In a small test tube, place approximately 0.2 ml of **4-tert-butylthiophenol**.[\[9\]](#)
- Solvent Addition: Add 3 ml of the test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether) in small portions (e.g., 0.5 ml at a time).[\[9\]](#)
- Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to ensure thorough mixing.[\[8\]](#)
- Observation: Observe the mixture to determine if the compound has completely dissolved. A compound is considered soluble if it forms a single homogeneous phase with the solvent.[\[10\]](#) If two distinct layers remain, it is considered immiscible (insoluble).[\[10\]](#)
- Classification:
 - Insoluble in Water: Confirms its nonpolar character.[\[4\]](#)
 - Soluble in 5% NaOH: The solubility in a basic solution indicates the presence of an acidic functional group, in this case, the thiol group which can be deprotonated.[\[8\]](#)[\[11\]](#)
 - Insoluble in 5% HCl: Confirms the absence of a basic functional group like an amine.[\[11\]](#)
 - Soluble in Organic Solvents (Ethanol, Ether): Demonstrates the principle of "like dissolves like," where the organic compound dissolves in nonpolar or moderately polar organic solvents.[\[3\]](#)[\[10\]](#)

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the thiol proton. The pKa of thiophenols can be determined experimentally using potentiometric or spectrophotometric titration.



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Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

- **Solution Preparation:** Prepare a stock solution of **4-tert-butylthiophenol** of a known concentration (e.g., 0.01 M) in a solvent mixture, such as 50:50 ethanol/water, to ensure solubility.
- **Titration Setup:** Place a known volume of the thiophenol solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** After each addition of the titrant, allow the pH reading to stabilize and record the value along with the total volume of base added.
- **Data Analysis:** Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a region of buffering.
- **pKa Calculation:** Determine the equivalence point, which is the point of maximum slope on the curve. The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where the concentrations of the thiol and its conjugate base (thiolate) are equal. At this point, the pH of the solution is equal to the pKa of the thiol.^[12]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-tert-butylthiophenol**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is used to confirm the presence of the different types of protons in the molecule. Expected signals would include those for the tert-butyl group (a singlet), the aromatic protons (multiplets), and the thiol proton (a singlet). The chemical shifts of these signals provide information about their electronic environment.

- ^{13}C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms: the quaternary and methyl carbons of the tert-butyl group, and the four unique carbons of the benzene ring.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorption bands include:
 - S-H stretching band for the thiol group.
 - C-H stretching bands for the aromatic and aliphatic (tert-butyl) groups.
 - C=C stretching bands characteristic of the aromatic ring.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the molecular weight of **4-tert-butylthiophenol** (approx. 166 g/mol). The fragmentation pattern can help to confirm the structure.

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